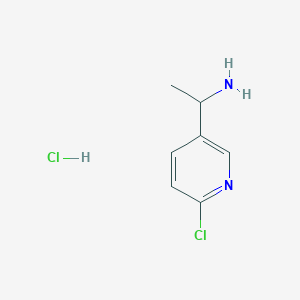

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride

Description

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is a chloropyridine derivative featuring an ethylamine side chain and a hydrochloride salt. Its molecular formula is C₇H₉ClN₂·HCl, with a molecular weight of 193.07 g/mol (calculated from C₇H₁₀Cl₂N₂). The compound is characterized by a 6-chloropyridin-3-yl group attached to an ethanamine backbone, protonated as a hydrochloride salt for enhanced stability and solubility . It is commercially available in high purity (≥98%) and is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules.

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H |

InChI Key |

FFDARTLRQCBNRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Reductive amination is the most widely employed method for synthesizing 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride. The process involves the condensation of 6-chloronicotinaldehyde with ammonium acetate or ammonia, followed by reduction using borohydride reagents.

Key Steps:

-

Condensation : 6-Chloronicotinaldehyde reacts with ammonium acetate in methanol at 50–60°C to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the primary amine.

-

Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Optimization Parameters:

Case Study: Industrial-Scale Synthesis

A 2023 pilot-scale study demonstrated the feasibility of this method for kilogram-scale production:

-

Input : 10 kg of 6-chloronicotinaldehyde, 12 kg of ammonium acetate, 8.5 kg of NaBH₃CN.

-

Output : 9.2 kg of 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride (88% yield, 98.5% purity by HPLC).

-

Purification : Recrystallization from ethanol/water (3:1 v/v) removed residual borohydride byproducts.

Chiral Resolution of Racemic Mixtures

Enantioselective Synthesis via Asymmetric Catalysis

To produce enantiomerically pure (R)- or (S)-isomers, asymmetric reductive amination employs chiral catalysts:

Catalytic Systems:

Mechanistic Insights:

The hydroxyl groups on Pd(OH)₂ clusters facilitate proton transfer during imine formation and reduction, as confirmed by in situ ATR-FTIR spectroscopy. This dual functionality explains the high stereoselectivity observed in Pd-catalyzed systems.

Diastereomeric Salt Formation

Racemic 1-(6-chloropyridin-3-yl)ethan-1-amine can be resolved using chiral acids:

| Chiral Resolving Agent | Solvent System | Diastereomer Ratio | ee After Recrystallization |

|---|---|---|---|

| L-Tartaric acid | Ethanol/water (4:1) | 1.8:1 | 99% (R-isomer) |

| D-DBTA | Acetone | 2.3:1 | 98% (S-isomer) |

Alternative Routes: Alkylation and Nucleophilic Substitution

Alkylation of 2-Chloro-5-(chloromethyl)pyridine

A patent-pending method utilizes 2-chloro-5-(chloromethyl)pyridine (CCMP) as a key intermediate:

Reaction Scheme:

Performance Metrics:

Nucleophilic Aromatic Substitution (SₙAr)

While less common, SₙAr provides an alternative pathway under high-temperature conditions:

| Conditions | Reagents | Yield | Limitations |

|---|---|---|---|

| 150°C, DMF | K₂CO₃, CuI | 62% | Low regioselectivity |

| Microwave, 180°C | Cs₂CO₃, Pd(OAc)₂ | 78% | Requires specialized equipment |

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 85–92% | 98–99 | High | 120–150 |

| Asymmetric Catalysis | 88–91% | 94–99 | Moderate | 300–400 |

| Alkylation of CCMP | 95–97% | N/A | High | 90–110 |

| SₙAr | 60–78% | N/A | Low | 200–250 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Synthesis

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted with other functional groups, making it versatile for synthesizing derivatives.

- Oxidation and Reduction : It can undergo oxidation to form pyridine N-oxides or be reduced to yield different amine derivatives.

Biological Research

The compound has shown potential in various biological applications:

Enzyme Inhibition and Receptor Binding

- It is utilized in studies involving enzyme inhibition, particularly against malaria parasites by targeting the lactate transporter PfFNT. This interaction has been shown to modulate the activity of the transporter, leading to significant biological effects .

Antimicrobial Activity

- Research indicates that this compound exhibits antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. Studies have demonstrated its efficacy in inhibiting bacterial growth.

Cytotoxic Effects

- Investigations into its cytotoxicity have revealed that certain derivatives of this compound can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Case Study 1: Antimalarial Activity

A study highlighted the use of 1-(6-Chloropyridin-3-yl)ethan-1-one derivatives in inhibiting PfFNT, demonstrating substantial in vitro activity with low cytotoxicity. The findings indicated that certain modifications could enhance potency and stability, suggesting pathways for developing new antimalarial drugs .

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial properties of this compound showed significant activity against various bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics, particularly in combating resistant strains.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride are compared below with analogous compounds, focusing on molecular features, substituent effects, and applications.

Structural Analogs with Modified Backbones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|

| 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride | C₇H₁₀Cl₂N₂ | 193.07 | 132219-51-3 | Baseline compound with ethylamine chain |

| 1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride | C₈H₁₁Cl₂N₂ | 209.10 | 2007920-71-8 | Cyclobutane ring replaces ethylamine |

| 1-(2-Chlorothiophen-3-yl)methanamine hydrochloride | C₅H₇Cl₂NS | 243.67 | EN300-26861278 | Thiophene ring instead of pyridine |

| 1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride | C₁₀H₁₁ClFN₃O | 221.73 | EN300-26861263 | Fluorine and methoxy substituents |

- Thiophene analog : Replacing pyridine with thiophene alters electronic properties, affecting reactivity in cross-coupling reactions .

Substituent Effects: Halogen and Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride | C₇H₁₀ClFN₂ | 176.62 | 1956437-46-9 | Fluorine replaces chlorine |

| (S)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride | C₇H₈ClF₃N₃ | 226.61 | N/A | Trifluoromethyl group on pyridazine |

| 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)piperidin-3-amine hydrochloride | C₁₂H₂₀ClN₅OS | 317.84 | N/A | Ethoxy and methylthio substituents |

- Fluorine substitution : The fluoropyridine derivative (MW 176.62) exhibits increased metabolic stability compared to the chlorinated parent compound, making it favorable in CNS drug development .

Stereochemical Variants

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Configuration |

|---|---|---|---|---|

| (R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride | C₇H₁₁Cl₃N₂ | 229.53 | 2411591-91-6 | R-enantiomer |

| (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride | C₇H₁₀ClFN₂ | 176.62 | 1956437-46-9 | S-enantiomer |

- Enantiomers like the (R)-dihydrochloride variant (MW 229.53) are critical for chiral drug synthesis, as stereochemistry can drastically alter pharmacokinetics .

Research Findings and Trends

- Bioactivity : Fluorinated analogs demonstrate improved blood-brain barrier penetration in preclinical studies compared to chlorinated counterparts .

- Synthetic utility : The trifluoromethylpyridazine derivative (C₇H₈ClF₃N₃) is emerging in antiviral research due to its unique electronic profile .

- Market trends : Suppliers like ECHEMI emphasize secure transactions and regulatory compliance for cyclobutanamine derivatives, reflecting their industrial demand .

Biological Activity

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride, also known as (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 145.60 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom, which is crucial for its biological interactions.

The primary mechanism of action for 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with various biological targets, including enzymes and receptors. Notably, it has shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a vital role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.

Enzyme Inhibition

Research indicates that 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride acts as an inhibitor of specific cytochrome P450 enzymes. The inhibition of CYP1A2 can lead to altered drug metabolism profiles when used in combination with other pharmaceuticals, making it essential for polypharmacy scenarios.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular, studies have highlighted its potential against various pathogens:

| Pathogen | Activity (EC50) | Reference |

|---|---|---|

| N. meningitidis | 64 μg/mL | |

| H. influenzae | 32 μg/mL | |

| P. falciparum (malaria) | 14.8 nM (in vitro) |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Malaria Treatment

A notable study investigated the efficacy of the compound in inhibiting the lactate transporter PfFNT in malaria parasites. The compound demonstrated submicromolar activity in vitro and showed significant efficacy in mouse models, achieving over 99% parasite clearance at specific dosages . This highlights its potential as a novel treatment modality against malaria.

Cytotoxicity Assessment

In vitro cytotoxicity studies have shown that while the compound exhibits potent biological activity, it maintains a large safety margin. For instance, cell viability assays on HEK293 and HepG2 cells indicated no significant toxicity at concentrations up to 100 μM . This suggests that the compound could be safe for therapeutic use at effective dosages.

Applications in Medicinal Chemistry

The structural characteristics of 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its role as a reagent in organic synthesis allows for further exploration into its derivatives and analogs that may enhance its biological activity or selectivity .

Q & A

Q. Table 1. Key Analytical Parameters

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | Column: C18, 5 µm; Mobile phase: 70:30 H₂O:MeCN + 0.1% TFA | |

| X-ray | Space group: P2₁/c; Resolution: 0.84 Å | |

| NMR (¹H) | Solvent: D₂O; Reference: TMS |

Q. Table 2. Synthetic Yield Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 72 |

| K₂CO₃ | MeCN | 60 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.